

The Basicity and pKa of Methylphosphine: A Technical Guide

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Compound of Interest

Compound Name: Methylphosphine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of **methylphosphine** (CH_3PH_2), a fundamental organophosphorus compound. Understanding these properties is crucial for its application in organic synthesis, catalysis, and as a ligand in coordination chemistry, with implications for drug design and development where phosphine derivatives are increasingly utilized.

Quantitative Basicity and pKa Data

The basicity of **methylphosphine** can be quantified in both the gas phase and in solution. While gas-phase basicity reflects the intrinsic properties of the molecule, the solution-phase pKa is critical for understanding its behavior in chemical reactions conducted in a solvent.

Parameter	Value	Units	Measurement Phase	Method
Proton Affinity (PA)	851.5	kJ/mol	Gas	Ion Cyclotron Resonance Spectroscopy
203.6	kcal/mol	Gas	Ion Cyclotron Resonance Spectroscopy	
Gas-Phase Basicity (GB)	817.6	kJ/mol	Gas	Ion Cyclotron Resonance Spectroscopy
pKa of conjugate acid (CH ₃ PH ₃ ⁺)	Not Experimentally Determined	-	Aqueous	-
Estimated Aqueous pKa	~2-4	-	Aqueous	Based on trends and computational estimates

Note: The pKa of a base is, by convention, the pKa of its conjugate acid.

Understanding the Basicity of Methylphosphine

Methylphosphine's basicity stems from the lone pair of electrons on the phosphorus atom, which can accept a proton. The methyl group, being weakly electron-donating, increases the electron density on the phosphorus atom compared to phosphine (PH₃), making **methylphosphine** a stronger base.

Gas-Phase Basicity

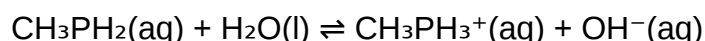
In the gas phase, the intrinsic basicity of a molecule can be measured without the influence of solvent effects. The key parameters are Proton Affinity (PA) and Gas-Phase Basicity (GB).

- Proton Affinity (PA) is the negative of the enthalpy change for the protonation reaction in the gas phase: $\text{CH}_3\text{PH}_2(\text{g}) + \text{H}^+(\text{g}) \rightarrow \text{CH}_3\text{PH}_3^+(\text{g})$. A higher PA value indicates a stronger base.
- Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same reaction. It is a more complete measure of basicity as it includes entropy effects.

The gas-phase basicity of **methylphosphines** increases with the number of methyl groups, as shown by the trend in proton affinities: PH_3 (187.1 kcal/mol) < CH_3PH_2 (196.4 kcal/mol) < $(\text{CH}_3)_2\text{PH}$ (202.5 kcal/mol) < $(\text{CH}_3)_3\text{P}$ (206.7 kcal/mol). This trend is a direct consequence of the inductive effect of the methyl groups.

Solution-Phase Basicity (pKa)

The pKa is a measure of the acidity of the conjugate acid of a base (in this case, the methylphosphonium ion, CH_3PH_3^+) in a specific solvent. The equilibrium for the protonation of **methylphosphine** in water is:



A higher pKa value for the conjugate acid corresponds to a stronger base.

An experimental pKa value for **methylphosphine** in an aqueous solution is not well-documented in the scientific literature. However, based on the pKa of phosphine (PH_3) which is approximately -14, and the trend of increasing basicity with methylation, it is estimated that the pKa of **methylphosphine** is significantly higher than that of phosphine. Computational studies and comparisons with other alkylphosphines suggest a pKa value in the range of 2-4 in water. It is important to note that this is an estimate, and the actual value may vary.

Experimental Protocols for Basicity and pKa

Determination

Gas-Phase Basicity: Ion Cyclotron Resonance (ICR) Spectroscopy

Ion Cyclotron Resonance (ICR) spectroscopy is a powerful mass spectrometry technique used to determine the gas-phase basicities of compounds by studying proton transfer equilibria.

Methodology:

- **Ion Generation and Trapping:** **Methylphosphine** is introduced into a high-vacuum chamber at a low pressure. The molecules are ionized, typically by electron impact, to generate the methylphosphonium ion (CH_3PH_3^+). These ions are then trapped in a strong magnetic field within an analyzer cell.
- **Introduction of a Reference Base:** A reference base (B) with a known gas-phase basicity is introduced into the cell.
- **Proton Transfer Equilibrium:** A proton transfer reaction is allowed to occur between the trapped methylphosphonium ions and the neutral reference base: $\text{CH}_3\text{PH}_3^+ + \text{B} \rightleftharpoons \text{CH}_3\text{PH}_2 + \text{BH}^+$
- **Detection and Analysis:** After a certain reaction time, the relative abundances of the ions (CH_3PH_3^+ and BH^+) are measured. The equilibrium constant (K_{eq}) for the reaction is determined from the ratio of the ion abundances and the partial pressures of the neutral species.
- **Calculation of Gas-Phase Basicity:** The Gibbs free energy change (ΔG) for the reaction is calculated from K_{eq} ($\Delta G = -RT \ln K_{\text{eq}}$). The gas-phase basicity of **methylphosphine** can then be determined relative to the known basicity of the reference compound.

Solution-Phase pKa: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance in solution.

Methodology:

- **Sample Preparation:** A solution of **methylphosphine** of a known concentration is prepared in a suitable solvent (e.g., deionized water). Due to the potential for oxidation, all solutions should be deoxygenated and handled under an inert atmosphere (e.g., nitrogen or argon).
- **Titration Setup:** A calibrated pH electrode is immersed in the **methylphosphine** solution. The solution is stirred continuously.

- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the acid titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the **methylphosphine** has been protonated. The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.

Solution-Phase pKa: NMR Spectroscopy

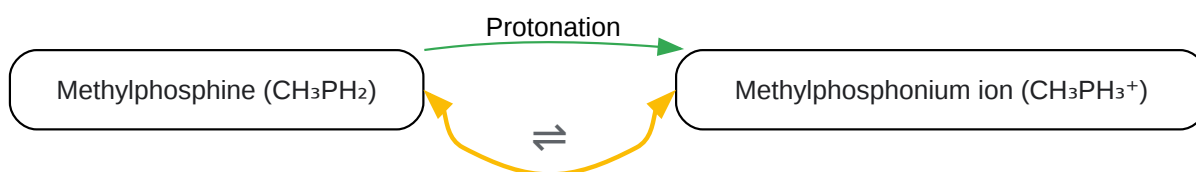
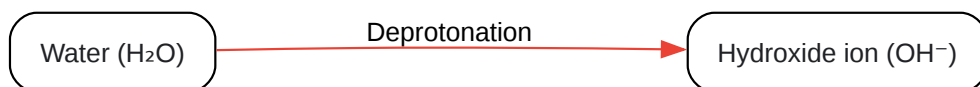
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{31}P NMR, can be used to determine the pKa of phosphines. The chemical shift of the phosphorus nucleus is sensitive to its protonation state.

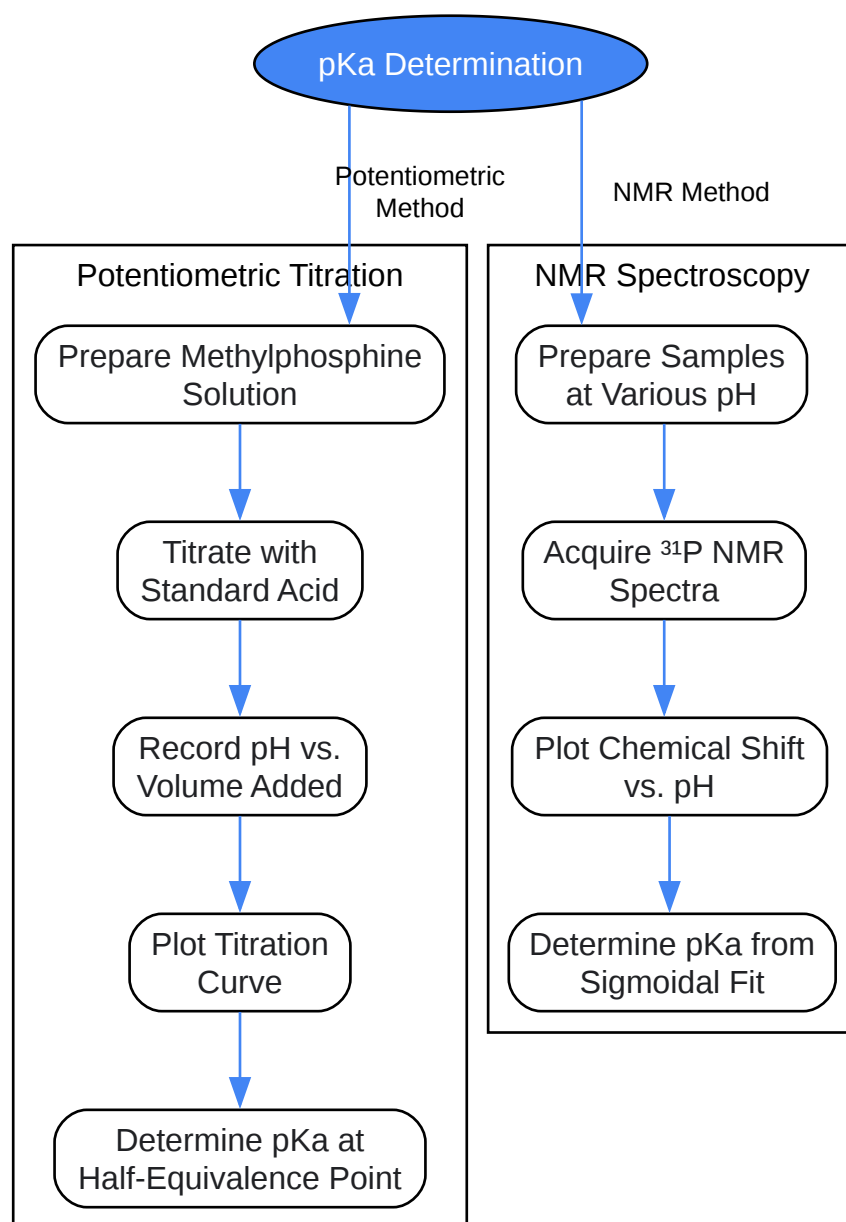
Methodology:

- **Sample Preparation:** A series of solutions containing a constant concentration of **methylphosphine** are prepared in a chosen solvent (e.g., D_2O for deuterium lock). Each solution is buffered to a different, precisely known pH value.
- **NMR Data Acquisition:** The ^{31}P NMR spectrum is recorded for each sample.
- **Data Analysis:** The ^{31}P chemical shift (δ) is plotted against the pH of the solution. This will generate a sigmoidal curve.
- **pKa Determination:** The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation, modified for chemical shifts: $\text{pH} = \text{pKa} + \log[(\delta - \delta_{\text{A}}) / (\delta_{\text{B}} - \delta)]$ where δ is the observed chemical shift, δ_{A} is the chemical shift of the protonated species (CH_3PH_3^+), and δ_{B} is the chemical shift of the free base (CH_3PH_2).

Visualizations

The following diagrams illustrate key concepts related to the basicity of **methylphosphine**.





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